Ethyl 3-phenoxybenzenecarboximidate
Description
Ethyl 3-phenoxybenzenecarboximidate is a carboximidate derivative featuring a phenoxy substituent at the 3-position of the benzene ring. Carboximidates are organoimidate esters commonly utilized as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. The phenoxy group introduces unique electronic and steric properties, influencing reactivity and stability compared to analogs with halogens or other substituents.
Properties
IUPAC Name |
ethyl 3-phenoxybenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFZFNCMNJAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of 3-phenoxybenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the use of ethyl 3-phenoxybenzoate as a starting material. This compound is treated with sodium hydroxide in a mixture of water and dioxane, followed by acidification with hydrochloric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenoxybenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-phenoxybenzenecarboximidate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers explore its effects on biological systems to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 3-phenoxybenzenecarboximidate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, modulating their activity. The imidate group may also participate in hydrogen bonding or other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 3-phenoxybenzenecarboximidate with its closest analogs from the evidence:
Key Findings from Analogs
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs):
- The fluorine atom in Ethyl 3-fluorobenzene-1-carboximidate hydrochloride increases the electrophilicity of the carboximidate group, accelerating nucleophilic substitution or cyclization reactions .
- Electron-Donating Groups (EDGs):
- The phenoxy group in the target compound likely reduces electrophilicity compared to fluorinated analogs due to resonance donation. This may slow reaction kinetics but improve selectivity in certain transformations.
Salt Formation and Solubility Both analogs in and are hydrochloride salts, suggesting improved aqueous solubility and crystallinity compared to free bases.
Steric Considerations The phenoxy group introduces greater steric bulk compared to fluorine or trifluoromethyl groups. This could hinder access to the carboximidate moiety, reducing reactivity in sterically demanding reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
